N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of 4-chloroaniline with 2-chloroacetyl chloride to form N-(4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
Medicine: Research has indicated that this compound exhibits anti-inflammatory and analgesic properties. It has been investigated for its potential use in the treatment of various inflammatory conditions and pain management.
Industry: In the agricultural sector, this compound is used as a pesticide. Its ability to inhibit the growth of certain pests makes it a valuable tool in crop protection.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves the inhibition of key enzymes and pathways in the target organisms. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In terms of its anti-inflammatory effects, the compound is believed to inhibit the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
- N-(4-chlorophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- N-(4-chlorophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Comparison: Compared to its analogs, N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exhibits unique properties due to the presence of the m-tolyl group. This structural difference can influence its biological activity, making it more effective in certain applications. For instance, the m-tolyl group may enhance its antimicrobial potency or alter its pharmacokinetic profile, providing advantages over other similar compounds.
Properties
Molecular Formula |
C17H14ClN3O2S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-3-2-4-12(9-11)16-20-21-17(23-16)24-10-15(22)19-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
DTDDOMYUMPTWHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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